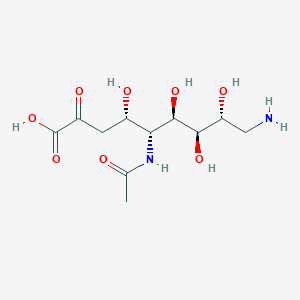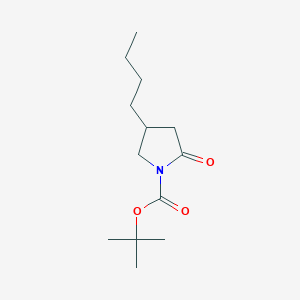
trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol: is a cyclic organic compound with a unique structure that includes an octahydroindenol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol typically involves the hydrogenation of indanone derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The reaction conditions include maintaining a temperature of around 25-30°C and a pressure of 1-2 atm.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides and acyl chlorides are used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Octahydroindenone derivatives.
Reduction: Various alcohol derivatives.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
Chemistry: trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules that are valuable in the development of new materials and chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its structural properties make it a useful model compound for understanding the behavior of similar molecules in biological systems.
Medicine: The compound has potential applications in pharmaceutical research, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile building block for creating novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its unique scent profile makes it a valuable ingredient in the formulation of perfumes and food additives.
Mécanisme D'action
The mechanism of action of trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. Its hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and behavior in biological systems.
Comparaison Avec Des Composés Similaires
Octahydro-1H-inden-5-one: A ketone derivative with similar structural properties.
Octahydro-1H-inden-5-amine:
Octahydro-1H-inden-5-carboxylic acid: A carboxylic acid derivative used in organic synthesis.
Uniqueness: trans-rel-(3R,7R)-Octahydro-1H-inden-5-ol stands out due to its hydroxyl group, which imparts unique reactivity and versatility. This functional group allows the compound to participate in a wide range of chemical reactions, making it a valuable intermediate in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H16O |
|---|---|
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H16O/c10-9-5-4-7-2-1-3-8(7)6-9/h7-10H,1-6H2/t7-,8-,9?/m1/s1 |
Clé InChI |
IGRYUSXMPCQPHK-ZAZKALAHSA-N |
SMILES isomérique |
C1C[C@@H]2CCC(C[C@H]2C1)O |
SMILES canonique |
C1CC2CCC(CC2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol](/img/structure/B13845172.png)

![6-[(5R)-5-benzamidocyclohex-1-en-1-yl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyrazine-2-carboxamide](/img/structure/B13845181.png)









